REACTION_CXSMILES
|
[F:1][C:2]([F:17])([CH2:10][CH2:11][C:12]([O:14]CC)=O)[CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].CC([O-])(C)C.[K+]>C1(C)C=CC=CC=1>[F:17][C:2]1([F:1])[CH2:3][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:12](=[O:14])[CH2:11][CH2:10]1 |f:1.2|
|
Name
|
|
Quantity
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4.3 g
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Type
|
reactant
|
Smiles
|
FC(CCC(=O)OCC)(CCC(=O)OCC)F
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Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1N aqueous HCl (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (150 mL)
|
Type
|
WASH
|
Details
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The ether layer was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Silica gel chromatography (Reveleris 40 g) eluting with a gradient of 1% to 5% ethyl acetate/hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |